molecular formula C9H13NO2S B12080719 N,3,5-Trimethylbenzene-1-sulfonamide

N,3,5-Trimethylbenzene-1-sulfonamide

Cat. No.: B12080719
M. Wt: 199.27 g/mol
InChI Key: DGOKPCFPTSBYRH-UHFFFAOYSA-N
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Description

N,3,5-Trimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3,5-Trimethylbenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. For example, the direct sulfonation of 1,3,5-trimethylbenzene followed by amination can be employed. This method allows for the large-scale production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,3,5-Trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3,5-Trimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,3,5-Trimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can interact with amino acid residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a sulfonamide group on the benzene ring makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N,3,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)13(11,12)10-3/h4-6,10H,1-3H3

InChI Key

DGOKPCFPTSBYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC)C

Origin of Product

United States

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